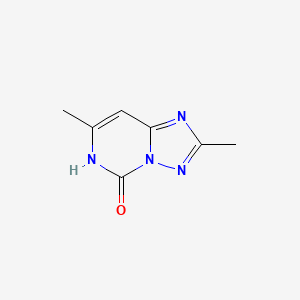

2,7-Dimethyl(1,2,4)triazolo(1,5-c)pyrimidin-5(6H)-one

Description

Crystallographic Analysis and Stereochemical Configuration

Crystallographic studies of triazolopyrimidine derivatives reveal monoclinic or orthorhombic systems dominated by intermolecular hydrogen bonding and π-π stacking. For 2,7-dimethyl(1,2,4)triazolo(1,5-c)pyrimidin-5(6H)-one, although direct single-crystal data are limited, analogous structures such as 5,7-dimethyl-s-triazolo[1,5-a]pyrimidine (C₇H₈N₄) exhibit monoclinic symmetry with space group P2₁/n and unit cell parameters a = 7.3326(5) Å, b = 19.4897(14) Å, c = 8.6586(6) Å, and β = 106.069(2)°. The triazole-pyrimidine core typically adopts a planar or slightly puckered conformation, with methyl substituents influencing torsional angles. For example, in 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a]triazin-5-amine, the triazine ring exhibits a flattened boat conformation (puckering parameters: Q = 0.2996(14) Å, θ = 111.7(3)°, φ = 124.1(3)°).

Hydrogen-bonding networks are critical for stabilizing crystal packing. In related compounds, NH···N interactions form extended chains (C(11) motif) or binary graph-set motifs (R₂²(8)). For instance, amino and pyridyl groups in triazolotriazines generate C(4)C(6) chains along the a-axis via NH···N bonds. These patterns suggest that the 5(6H)-one moiety in the title compound likely participates in similar intermolecular interactions, with the carbonyl oxygen acting as a hydrogen-bond acceptor.

Molecular Formula and Atomic Connectivity

The molecular formula of this compound is C₈H₉N₄O , with a molar mass of 177.19 g/mol . Key structural features include:

- A fused bicyclic system: The triazole ring (positions 1,2,4) merges with the pyrimidinone ring at positions 1 and 5.

- Methyl groups at C2 and C7, contributing to steric effects and electronic modulation.

- A ketone group at position 5, which enhances polarity and hydrogen-bonding capacity.

Bond lengths and angles within the triazolopyrimidine core align with reported values for analogous systems. For example, in 5-(piperidinomethyl)-triazolo[1,5-a]pyrimidin-7(3H)-one, triazole N–C bonds range from 1.3236(18) Å to 1.3588(18) Å, while pyrimidine C–N bonds average 1.3447(17) Å. The 5(6H)-one group introduces a carbonyl bond (~1.22 Å) that influences electron delocalization across the fused system.

Table 1: Comparative Molecular Parameters of Triazolopyrimidine Derivatives

Comparative Structural Analysis with Triazolopyrimidine Derivatives

The structural uniqueness of this compound becomes evident when compared to other triazolopyrimidines:

Fusion Position and Ring Conformation : Unlike the 1,5-a fusion in 5,7-dimethyl-s-triazolo[1,5-a]pyrimidine, the 1,5-c fusion in the title compound alters the spatial arrangement of substituents. This shifts the methyl groups from positions 5 and 7 (in 1,5-a derivatives) to positions 2 and 7, affecting steric interactions and electronic distribution.

Substituent Effects : The 5(6H)-one group introduces a polar carbonyl moiety absent in non-ketone analogs like 5,7-diethyl-1,2,4-triazolo[1,5-a]pyrimidine. This group enhances hydrogen-bonding capacity, potentially increasing solubility and crystal packing stability.

Hydrogen-Bonding Networks : Compared to triazolotriazines (e.g., 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a]triazin-5-amine), which form C(11) chains via NH···N bonds, the title compound’s 5(6H)-one group may facilitate additional O···H–N interactions, diversifying its supramolecular architecture.

Table 2: Structural Comparison of Fused Heterocycles

Properties

CAS No. |

72411-36-0 |

|---|---|

Molecular Formula |

C7H8N4O |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

2,7-dimethyl-6H-[1,2,4]triazolo[1,5-c]pyrimidin-5-one |

InChI |

InChI=1S/C7H8N4O/c1-4-3-6-9-5(2)10-11(6)7(12)8-4/h3H,1-2H3,(H,8,12) |

InChI Key |

BLKLKVONQDFOTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC(=NN2C(=O)N1)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazinylpyrimidines with Carbonyl Compounds

One common approach starts with hydrazinyl-substituted pyrimidines, which undergo cyclocondensation with aldehydes or ketones to form hydrazones. These intermediates then undergo oxidative cyclization or rearrangement to yield the triazolo-pyrimidine core.

Example: Reaction of 1-(6-chloropyrimidin-4-yl)hydrazines with aldehydes forms hydrazones, which upon treatment with hypervalent iodine reagents (e.g., iodine(III) reagents) undergo oxidative cyclization followed by Dimroth rearrangement to give the 1,2,4-triazolo[1,5-c]pyrimidine derivatives in good yields (typically 70-90%) under mild conditions.

The Dimroth rearrangement mechanism involves protonation, ring opening, tautomerization, ring closure, and deprotonation steps, effectively shifting the triazole ring fusion from the 4,3-a to the 1,5-c position.

Chlorination and Subsequent Coupling Reactions

Starting from carboxylic acid derivatives of methyl-substituted triazolo-pyrimidines, chlorination with reagents like phosphorus oxychloride (POCl3) in the presence of bases (e.g., triethylamine) yields the corresponding acid chlorides.

These acid chlorides can then be coupled with amines or other nucleophiles to introduce further functional groups or to build more complex derivatives.

One-Step Condensation Procedures

Efficient one-step syntheses have been developed for related 1,2,4-triazolo[1,5-a]pyrimidines, which may be adapted for the 1,5-c isomer.

For example, reacting appropriate amidines or hydrazines with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds in polar aprotic solvents (e.g., DMF) at elevated temperatures (around 110 °C) in the presence of bases such as triethylamine or potassium carbonate can yield the fused triazolo-pyrimidine ring system regioselectively with good yields (50-80%).

Optimization of reaction conditions (solvent, base, temperature, time) is critical to maximize yield and regioselectivity (see Table 1 below).

Functional Group Transformations

- After ring formation, further functionalization such as hydrolysis of esters to acids, cyclization to tricyclic systems, or substitution reactions can be performed to obtain the target compound or its analogues.

Representative Reaction Conditions and Yields

| Step/Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination of carboxylic acid | POCl3, triethylamine, reflux, 4 h | 75-90 | Formation of acid chloride intermediate |

| Hydrazine substitution | 50% hydrazine in ethanol, 45 °C, 2 h | 90-95 | Formation of hydrazinylpyrimidine |

| Oxidative cyclization (IBD-mediated) | Iodine(III) reagent, mild conditions | 70-90 | Followed by Dimroth rearrangement |

| One-step condensation | DMF, Et3N or K2CO3, 110 °C, 3-5 h | 50-80 | Regioselective formation of triazolopyrimidine |

| Hydrolysis of esters | Basic hydrolysis (NaOH or KOH), room temp to reflux | 60-85 | Conversion to acid derivatives |

Detailed Research Findings

Dimroth Rearrangement is a pivotal step in the synthesis of 1,2,4-triazolo[1,5-c]pyrimidines, enabling the conversion of initially formed 1,2,4-triazolo[4,3-a]pyrimidines to the desired 1,5-c isomers under acidic or oxidative conditions.

Oxidative Cyclization using hypervalent iodine reagents provides a mild and efficient route to the fused heterocycle, avoiding harsh conditions and enabling good functional group tolerance.

One-step syntheses of related triazolo-pyrimidines have been optimized by varying solvent, base, temperature, and stoichiometry, achieving regioselective formation of the desired isomers with yields up to 78%.

The presence of methyl groups at positions 2 and 7 is typically introduced via starting materials such as methyl-substituted pyrimidines or by methylation reactions prior to ring closure.

The keto group at position 5 (5(6H)-one) is generally formed as part of the ring closure process or by subsequent oxidation/hydrolysis steps.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation + Oxidative Cyclization | Hydrazinylpyrimidines + aldehydes/ketones | Hydrazone formation, IBD-mediated oxidative cyclization, Dimroth rearrangement | Mild conditions, good yields, regioselective | Requires careful control of oxidation |

| Chlorination + Coupling | Methyl-substituted pyrimidine carboxylic acids | Chlorination (POCl3), coupling with amines | Versatile for functionalization | Multi-step, requires handling of acid chlorides |

| One-step condensation | Amidines/hydrazines + α,β-unsaturated carbonyls | Base-promoted cyclization in DMF | Simple, efficient, good yields | Optimization needed for regioselectivity |

| Functional group transformations | Esters, acids, intermediates | Hydrolysis, cyclization | Enables structural diversity | Additional steps increase complexity |

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl(1,2,4)triazolo(1,5-c)pyrimidin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reacting with nucleophiles or electrophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated derivatives in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced triazolopyrimidine derivatives.

Substitution: Formation of substituted triazolopyrimidine compounds.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 2,7-Dimethyl(1,2,4)triazolo(1,5-c)pyrimidin-5(6H)-one exhibit significant anticancer properties. A study involving various derivatives showed promising cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The most effective compounds had IC50 values ranging from 14.5 to 57.01 μM against these cell lines .

Table 1: Cytotoxicity of Selected Derivatives Against Cancer Cell Lines

| Compound | MCF-7 IC50 (μM) | HCT-116 IC50 (μM) | PC-3 IC50 (μM) |

|---|---|---|---|

| 10e | 14.5 | 57.01 | 25.23 |

| 10b | 19.4 | Not available | Not available |

| Doxorubicin | 40.0 | Not available | Not available |

The study indicated that the presence of lipophilic functional groups in the substituents significantly enhanced the anticancer activity of these compounds .

Inhibition of Cyclin-dependent Kinases

Another notable application is in the inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. Research highlighted that certain derivatives of triazolo[1,5-a]pyrimidine structures demonstrated potent inhibition against CDK-2, a key target in cancer therapy. The structure-activity relationship studies revealed that modifications to the triazolo-pyrimidine scaffold could enhance selectivity and potency against CDK enzymes .

Fungicidal Properties

The compound's structural characteristics have led to its exploration as a potential fungicide. The triazole moiety is known for its ability to inhibit fungal growth by interfering with ergosterol biosynthesis. Research into related compounds has shown efficacy against various fungal pathogens in crops, suggesting that similar derivatives could be developed for agricultural use .

Table 2: Efficacy of Triazolo-pyrimidine Derivatives Against Fungal Pathogens

| Compound | Pathogen | Efficacy (%) |

|---|---|---|

| Compound A | Fusarium spp. | 85 |

| Compound B | Aspergillus spp. | 78 |

Case Study 1: Anticancer Screening

A recent study synthesized several derivatives of this compound and screened them against MCF-7 cells using the MTT assay method. The results indicated that derivatives with larger aryl substituents exhibited higher cytotoxicity compared to those with smaller groups .

Case Study 2: Agricultural Application

In agricultural trials, a derivative of the triazolo-pyrimidine was tested for its fungicidal activity against common crop pathogens. The results demonstrated significant inhibition rates compared to control treatments, indicating potential for development as an agricultural fungicide .

Mechanism of Action

The mechanism of action of 2,7-Dimethyl(1,2,4)triazolo(1,5-c)pyrimidin-5(6H)-one would involve its interaction with specific molecular targets. This could include:

Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA/RNA interaction: Binding to nucleic acids and affecting their function.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazolopyrimidinone derivatives are distinguished by their fused ring systems, substituent positions, and functional groups. Below is a comparative analysis:

Key Observations :

- Ring Fusion : Thiazole (e.g., 5a–g) or thiophene (e.g., ) fused systems improve receptor binding via extended aromaticity, whereas pyridine (e.g., 6d) enhances solubility .

- Substituents : Halogens (Cl, Br) and methoxy groups increase lipophilicity and target affinity, while methyl groups (as in the target compound) may reduce steric hindrance .

Key Observations :

Key Observations :

- Enzyme Inhibition: Bulky substituents (e.g., phenoxy, tetrahydro-pyran) enhance enzyme binding (e.g., α-glucosidase, PDE1B) .

- Receptor Antagonism: Halogenated aryl groups (e.g., 4-Cl-phenyl in 5c) improve adenosine receptor affinity .

Biological Activity

2,7-Dimethyl(1,2,4)triazolo(1,5-c)pyrimidin-5(6H)-one is a compound belonging to the class of triazolo-pyrimidines, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate precursors containing triazole and pyrimidine moieties. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazolo-pyrimidine derivatives against various viruses. For instance, compounds derived from this scaffold have shown inhibitory effects on RNA-dependent RNA polymerase (RdRp) of influenza A virus. The mechanism involves disruption of protein-protein interactions critical for viral replication .

Table 1: Antiviral Activity of Triazolo-Pyrimidine Derivatives

| Compound | Target Virus | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Influenza A | 12.3 | Inhibits RdRp |

| 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine | HIV-1 | 13.1 | RNase H inhibition |

| 5-Methyl-1H-1,2,4-triazole derivatives | Various | <10 | Disrupts viral assembly |

Neuroprotective Effects

Microtubule-stabilizing properties have been attributed to certain triazolo-pyrimidine derivatives. These compounds have shown promise in treating neurodegenerative diseases such as Alzheimer’s disease by stabilizing microtubules and enhancing neuronal survival . The structure-activity relationship indicates that specific substitutions at positions C6 and C7 significantly affect the biological activity and pharmacokinetic properties of these compounds.

Table 2: Neuroprotective Activity of Triazolo-Pyrimidines

| Compound | Activity | Mechanism |

|---|---|---|

| 2-Methyl(1,2,4)triazolo[1,5-a]pyrimidine | Neuroprotection | Microtubule stabilization |

| 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Neuroprotection | Inhibition of tau aggregation |

Structure-Activity Relationship (SAR)

The biological activity of triazolo-pyrimidines is heavily influenced by their structural features. The presence of electron-withdrawing groups at specific positions enhances binding affinity to target proteins. For example:

- C6 Position : Fluorine substituents increase potency against tubulin.

- C7 Position : Lipophilic groups improve brain penetration and oral bioavailability.

Figure 1: Key Structural Modifications Affecting Activity

Structure Modifications

Case Studies

A notable case study involved the evaluation of a series of triazolo-pyrimidine derivatives for their anti-Alzheimer's activity. The study demonstrated that compounds with specific substitutions exhibited significant neuroprotective effects in cellular models by reducing amyloid-beta toxicity and promoting neuronal survival .

Q & A

Q. What are the common synthetic routes for preparing 2,7-dimethyl[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions involving pyrimidine precursors. Key methods include:

- Orthoester-mediated cyclization : Reacting hydrazinylpyrimidines with trimethyl orthoesters in trifluoroacetic acid (TFA) at 23–60°C for 0.5–24 hours, yielding [1,5-c] isomers. However, care must be taken during purification, as warm solvents (e.g., ethanol or DMSO) can trigger isomerization to [4,3-c] derivatives .

- Dimroth rearrangement : Acid-promoted cyclization of N-acylated pyrimidines (e.g., 4-acylamino derivatives) forms [4,3-c] intermediates, which rearrange to [1,5-c] isomers under basic conditions. For example, pyridinium chloride catalyzes cyclization, while NaOH facilitates rearrangement .

- IBD-mediated oxidative cyclization : Using iodobenzene diacetate (IBD) in dichloromethane with pyrimidinylhydrazones, followed by spontaneous or HCl-catalyzed Dimroth rearrangement to isolate [1,5-c] derivatives in moderate to high yields (60–85%) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound and its tautomers?

- NMR spectroscopy : Critical for structural elucidation. H-NMR monitors isomerization kinetics (e.g., substituent effects: R = Ph > Me > H accelerate rearrangement in DMSO-d) . C-NMR and 2D techniques (e.g., HSQC, HMBC) confirm connectivity.

- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns. High-resolution MS (HRMS) validates molecular formulas .

- UV-Vis spectroscopy : Identifies tautomeric equilibria, as seen in thione-thiol tautomerism of related triazolopyrimidines .

- X-ray crystallography : Resolves ambiguous structures, such as confirming the [1,5-c] configuration post-rearrangement .

Advanced Research Questions

Q. How do substituents influence the stability and isomerization of triazolopyrimidine derivatives during synthesis?

- Steric effects : Bulky substituents (e.g., phenyl groups) at the 2-position accelerate isomerization from [4,3-c] to [1,5-c] isomers by destabilizing the transition state. Methyl groups (as in 2,7-dimethyl derivatives) show moderate stability .

- Solvent selection : Acidic media (TFA or HCl) stabilize [4,3-c] intermediates, while polar aprotic solvents (e.g., DMSO) or alcohols promote rearrangement. Recrystallization in methanol at low temperatures minimizes isomerization .

- Catalytic additives : Trace HCl or pyridinium chloride accelerates rearrangement, enabling controlled synthesis of [1,5-c] products .

Q. What strategies mitigate undesired byproducts or tautomerism during purification?

- Low-temperature crystallization : Isolating products from cold methanol or dichloromethane reduces thermal rearrangement .

- Acidic workup : Quenching reactions in dilute HCl stabilizes intermediates prior to chromatographic purification .

- Tautomer suppression : Alkylation of thione groups (e.g., with methyl iodide) locks the thiol form, simplifying characterization .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

- Position-specific substitutions :

- 5- and 7-positions : Alkyl groups (e.g., methyl, n-propyl) enhance receptor binding. For example, 5-methyl-7-n-propyl derivatives show high angiotensin II (AT1) receptor affinity (K = 24 nM) .

- 8-position : Aromatic or heteroaromatic groups (e.g., biphenyltetrazoles) improve oral bioavailability and selectivity for neurological targets .

- Functional group tuning : Introducing trifluoromethyl or piperazinyl groups enhances lipophilicity and metabolic stability, critical for CNS penetration .

Q. What mechanisms underlie its pharmacological activity, such as PDE1 inhibition or benzodiazepine receptor binding?

- PDE1 inhibition : The planar triazolopyrimidine core binds to PDE1’s catalytic domain, while benzyl or pyridyl substituents at the 6-position enhance affinity. Derivatives with 6-benzyl groups show promise in treating neurological disorders .

- Benzodiazepine receptor modulation : Cycloalkyl-annelated derivatives (e.g., tetrahydropyrido analogs) exhibit high receptor affinity (IC < 10 nM). Substituents at the 9-position (e.g., benzyl groups) reduce sedation while retaining anxiolytic effects .

Key Considerations for Researchers

- Contradictions in evidence : While orthoester-mediated synthesis favors [4,3-c] isomers, IBD methods directly yield [1,5-c] products. Researchers must select methods based on desired isomer and scalability.

- Unaddressed gaps : Limited data exist on the 2,7-dimethyl derivative specifically. Extrapolate from analogs but validate experimentally.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.